molecular formula C19H17ClN6O B12151873 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12151873
M. Wt: 380.8 g/mol
InChI Key: IKONOEMMRWZNDP-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features a unique combination of indole, tetrazole, and benzamide moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the tetrazole ring through cyclization reactions. The final step involves the coupling of the indole-tetrazole intermediate with benzoyl chloride under specific conditions to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the chloro substituent on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H17ClN6O/c1-12-23-24-25-26(12)18-5-3-2-4-15(18)19(27)21-9-8-13-11-22-17-7-6-14(20)10-16(13)17/h2-7,10-11,22H,8-9H2,1H3,(H,21,27)

InChI Key

IKONOEMMRWZNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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